molecular formula C10H14N4O2 B1319272 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid CAS No. 1019115-09-3

2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid

Cat. No.: B1319272
CAS No.: 1019115-09-3
M. Wt: 222.24 g/mol
InChI Key: XSFABBZQVLXHSO-UHFFFAOYSA-N
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Description

“2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C10H14N4O2 . It is part of a larger group of heterocyclic compounds known as pyrimidines, which are aromatic and contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular weight of “this compound” is 222.05 . The SMILES string representation of the molecule is CN1CCN(CC1)c2ncc(cn2)B(O)O .

Scientific Research Applications

PET Agent Synthesis for Neuroinflammation Imaging

  • A study by (Wang et al., 2018) synthesized a compound structurally related to 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid, used as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation.

Ligands for Histamine H4 Receptor

  • (Altenbach et al., 2008) researched a series of 2-aminopyrimidines, including compounds with structural similarities to the chemical , as ligands for the histamine H4 receptor. This work involved exploring its potential as an anti-inflammatory agent and in pain management.

Metabolism Studies in Antimicrobial Agents

  • A study on novel pyridone carboxylic acids, related to this compound, was conducted by (Uno et al., 1993). It focused on the metabolism of these compounds to corresponding piperazinyl derivatives after oral administration in mice and rats.

Dual Inhibitors in Alzheimer's Disease

  • (Mohamed et al., 2011) developed compounds structurally akin to this compound as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting Alzheimer's disease.

Future Directions

Pyrimidines, including “2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid”, have shown potential in various therapeutic applications, including as anti-inflammatory agents . Future research could focus on developing novel pyrimidine analogs with enhanced activities and minimal toxicity .

Biochemical Analysis

Biochemical Properties

2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can modulate cholinergic signaling pathways, which are crucial for cognitive function and memory. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, the compound can enhance cholinergic signaling, leading to increased acetylcholine levels in synaptic clefts . This can result in improved cognitive function and memory in neuronal cells. Furthermore, this compound may affect other cell types by modulating signaling pathways and gene expression, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of the neurotransmitter in synaptic clefts. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged inhibition of acetylcholinesterase

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling and improved cognitive function . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of other biochemical pathways. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes can affect the compound’s pharmacokinetics, bioavailability, and overall efficacy. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function. Studying the transport and distribution mechanisms of this compound can provide insights into its therapeutic potential and optimize its delivery to target tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16/h6-7H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFABBZQVLXHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591772
Record name 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019115-09-3
Record name 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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